(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate, with the CAS number 102613-06-9, is a chemical compound classified as a pyrrolidine derivative. This compound is notable for its potential applications in medicinal chemistry, particularly as a modulator of biological activity through interaction with specific receptors.
The synthesis of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and selectivity for the desired stereoisomer. Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are commonly employed to confirm the structure and purity of the synthesized compound .
The molecular structure of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate can be represented as follows:
The compound's structural data can be visualized using molecular modeling software, providing insights into its three-dimensional conformation and potential interaction sites with biological targets .
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate can participate in various chemical reactions typical for carbamates, including:
These reactions are significant for modifying the compound's properties or for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetics .
The mechanism of action of (S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate primarily involves its interaction with chemokine receptors. These receptors play crucial roles in mediating immune responses:
Relevant data from suppliers indicate that it exhibits typical properties associated with carbamates, including sensitivity to moisture and air .
(S)-tert-Butyl 1-cyclohexylpyrrolidin-3-ylcarbamate has several scientific uses:
The compound's unique structure and properties make it an important subject of study in medicinal chemistry and pharmacology .
The three-dimensional architecture of (S)-tert-butyl 1-cyclohexylpyrrolidin-3-ylcarbamate is pivotal to its biological function. The pyrrolidine ring adopts distinct puckered conformations (Cγ-exo or Cγ-endo), directly influencing its binding affinity to biological targets. Computational analyses reveal that the (S)-configuration at the C-3 position minimizes torsional strain and stabilizes the molecule through intramolecular hydrogen bonding between the pyrrolidinyl N-H and the carbamate carbonyl oxygen . This stereospecific stabilization enhances receptor complementarity, particularly for enantioselective targets like proteases or kinases.
The cyclohexyl substituent attached to the pyrrolidine nitrogen further modulates spatial orientation, existing predominantly in an equatorial conformation (65–75% population) to reduce 1,3-diaxial strain. This steric optimization is critical for membrane permeability and bioavailability, as evidenced by comparative studies of cycloalkyl analogs. For instance, replacing cyclohexyl with smaller cyclobutyl (PubChem CID: 53256240) or larger cycloheptyl groups alters cellular uptake by 30–50% due to differences in van der Waals interactions [2] [3].
Table 1: Comparative Bioactivity of Pyrrolidine Carbamate Derivatives
Compound | Molecular Weight (g/mol) | Stereochemistry | Key Bioactive Properties | |
---|---|---|---|---|
(S)-1-cyclohexylpyrrolidin-3-ylcarbamate | 254.37 (calc.) | S at C-3 | KRAS inhibition, Cathepsin S modulation | |
(S)-1-cyclobutyl analog | 226.30 (reported) | S at C-3 | Reduced target affinity vs. cyclohexyl | |
(S)-1-methyl-2-oxopyrrolidin-3-yl variant | 214.26 | S at C-3 | Enhanced solubility but lower metabolic stability | [9] |
The tert-butyl carbamate group in (S)-tert-butyl 1-cyclohexylpyrrolidin-3-ylcarbamate functions as a pro-drug motif, enabling controlled release of the bioactive amine (S)-1-cyclohexylpyrrolidin-3-amine. Hydrolysis occurs selectively under acidic conditions (e.g., lysosomal pH 4.5–5.0) or via enzymatic cleavage by esterases, yielding the free amine and tert-butanol . This mechanism facilitates tumor-selective activation, as demonstrated in KRASG12C inhibitors where carbamate derivatives improve cellular uptake 3-fold compared to their amine counterparts [4].
Structural modifications of the carbamate moiety directly influence release kinetics:
Table 2: Hydrolysis Products and Therapeutic Relevance
Carbamate Precursor | Active Amine Metabolite | Primary Therapeutic Application | |
---|---|---|---|
(S)-tert-butyl 1-cyclohexylpyrrolidin-3-ylcarbamate | (S)-1-cyclohexylpyrrolidin-3-amine | Oncogenic KRAS pathway modulation | |
(R)-1-(3-nitropyridin-2-yl) analog | (R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine | Kinase inhibition in inflammatory diseases | [10] |
(S)-3-(cyclopropylcarbonyl) derivative | Unprotected cyclic amide | Cathepsin S inhibition | [6] |
The synthesis of (S)-tert-butyl 1-cyclohexylpyrrolidin-3-ylcarbamate evolved from early chiral auxiliary approaches to contemporary catalytic asymmetric methods. Initial routes relied on diastereomeric resolution of racemic 1-cyclohexylpyrrolidin-3-amine using L-tartaric acid, followed by Boc protection (yield: 45–60%, ee: 88–92%) [3]. Advances in organocatalysis, particularly Jacobsen’s Salen-Co(III) complexes, enabled enantioselective ring-opening of meso-pyrrolidine epoxides by cyclohexylamine (ee: >98%), streamlining access to gram-scale quantities [8].
Key derivatives with demonstrated therapeutic relevance include:
Table 3: Synthetic Evolution and Key Derivatives
Synthetic Method | Key Advantage | Representative Derivative | Application | |
---|---|---|---|---|
Diastereomeric salt resolution | Low-cost starting materials | (S)-1-cyclohexyl analog | Early-stage SAR studies | |
Salen-Co(III) catalyzed ring-opening | High enantioselectivity (>98% ee) | (S)-5,6-dihydroxycyclohex-3-en-1-yl carbamate | Muricatacin synthesis [8] | |
Nucleophilic substitution | Late-stage diversification | (R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-ylcarbamate | Kinase inhibitor intermediates | [10] |
Structural diversity has expanded through:
This compound’s development underscores the synergy between stereochemical control and functional group manipulation in advancing targeted therapeutics.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: